molecular formula C18H19NO4S B2768057 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one CAS No. 344266-67-7

3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one

Cat. No. B2768057
CAS RN: 344266-67-7
M. Wt: 345.41
InChI Key: QUZGIPCTOCCRNL-LGMDPLHJSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced via a reductive amination reaction . The methoxyphenyl and phenylsulfonyl groups could be introduced through electrophilic aromatic substitution reactions . The propenone group could potentially be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dimethylamino group would likely introduce some basicity into the molecule, while the phenylsulfonyl and propenone groups could potentially introduce some acidity . The methoxyphenyl group could potentially introduce some electron-donating character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the dimethylamino group could potentially undergo reactions typical of amines, such as protonation or alkylation . The phenylsulfonyl and propenone groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the dimethylamino group could potentially increase the compound’s solubility in water . The presence of multiple aromatic rings could potentially increase the compound’s stability and rigidity .

Scientific Research Applications

Fluorescent Molecular Probes

Compounds with a dimethylamino group and a sulfonyl group, similar in structure to 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one, have been developed as fluorescent solvatochromic dyes. These exhibit solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Optical and Laser Technology

A derivative of this compound was synthesized for investigating its nonlinear optical properties. It showed potential for optical device applications, such as optical limiters, due to its unique absorption behavior at different laser intensities (Rahulan et al., 2014).

Copper-Catalyzed Transformations

The compound was used in a copper(I)-catalyzed C-S coupling/C-H functionalization process to synthesize 2-(phenylthio)phenols. This highlights its utility in facilitating complex chemical transformations (Xu et al., 2010).

Enzyme Inhibitory Studies

In a study focused on Alzheimer’s disease, derivatives of this compound were investigated for their enzyme inhibitory effects. These studies are crucial for developing therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Electrochemical Behavior

The electrochemical properties of related compounds have been explored, which is significant for understanding their potential in various electrochemical applications (David et al., 1995).

Pharmaceutical and Biological Studies

The tautomeric behavior of similar molecules, which is crucial for their pharmaceutical and biological activities, has been investigated using spectroscopic methods (Erturk et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of the dimethylamino group suggests it could potentially interact with biological targets through ionic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing amines can sometimes be irritants or have toxic effects . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-19(2)13-17(24(21,22)16-7-5-4-6-8-16)18(20)14-9-11-15(23-3)12-10-14/h4-13H,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZGIPCTOCCRNL-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one

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